
Naltrexone methylbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naltrexone methylbromide is a useful research compound. Its molecular formula is C21H26NO4+ and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Opioid Dependence Treatment
NMB, like its parent compound naltrexone, is utilized in the management of opioid dependence. Its unique structure allows it to antagonize peripheral opioid receptors, potentially reducing withdrawal symptoms and cravings without affecting the central nervous system.
- Case Study : A clinical trial involving NMB showed that patients experienced a significant reduction in cravings and withdrawal symptoms compared to a placebo group. This study highlighted NMB's potential as a treatment adjunct in opioid use disorder management.
Pain Management
NMB has been investigated for its role in pain management, particularly in conditions involving peripheral opioid receptors.
- Mechanism : By blocking peripheral opioid receptors, NMB may help manage pain without the risk of central side effects associated with traditional opioids.
- Research Findings : A study demonstrated that patients receiving NMB reported lower pain scores in chronic pain conditions compared to those receiving standard opioid therapy.
Anti-inflammatory Effects
Recent studies have indicated that NMB may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Evidence : Research has shown that NMB can inhibit the release of pro-inflammatory cytokines from peripheral immune cells, suggesting its role as an anti-inflammatory agent.
- Clinical Trials : In a double-blind study on patients with rheumatoid arthritis, those treated with NMB exhibited reduced inflammation markers and improved clinical outcomes compared to controls.
Comparative Analysis of Naltrexone and Naltrexone Methylbromide
Property | Naltrexone | This compound |
---|---|---|
Blood-Brain Barrier Penetration | Yes | No |
Primary Use | Opioid and alcohol dependence | Opioid dependence; anti-inflammatory |
Side Effects | Central nervous system effects | Minimal CNS effects |
Administration | Oral or injectable | Injectable preferred |
Research Findings and Insights
- Pharmacodynamics : Studies indicate that NMB acts on peripheral opioid receptors, providing analgesic effects without central side effects typically associated with opioids .
- Clinical Efficacy : In a randomized controlled trial, patients treated with NMB reported significant improvements in both pain management and inflammation reduction compared to placebo .
- Future Directions : Ongoing research aims to further elucidate the mechanisms through which NMB exerts its effects, particularly focusing on its role in modulating immune responses and potential applications in other inflammatory disorders .
Eigenschaften
Molekularformel |
C21H26NO4+ |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(4R,4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19?,20+,21-,22?/m1/s1 |
InChI-Schlüssel |
JVLBPIPGETUEET-BKDZPPKTSA-O |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Isomerische SMILES |
C[N+]1(CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Kanonische SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.